molecular formula C21H21ClN2O2S B2874868 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide CAS No. 946227-84-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide

Cat. No. B2874868
CAS RN: 946227-84-5
M. Wt: 400.92
InChI Key: ZJTAELKHWNJEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, like the one , have been studied for their potential as antimicrobial agents. The presence of a thiazole nucleus can block the biosynthesis of certain bacterial lipids, which may contribute to its antimicrobial properties . This compound could be investigated for its efficacy against various bacterial (Gram-positive and Gram-negative) and fungal species.

Anticancer Properties

Compounds with a similar structure have shown promise as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s potential to inhibit cancer cell growth could be explored through in vitro studies using assays like the Sulforhodamine B (SRB) assay.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets. The compound could be used in computational studies to predict its binding mode and affinity towards various receptors, which is essential for rational drug design .

Antiviral Applications

Thiazole derivatives have been reported to exhibit antiviral activities. This compound could be synthesized and tested against a range of RNA and DNA viruses to determine its efficacy as an antiviral agent .

Anti-Inflammatory Effects

The thiazole nucleus is known to possess anti-inflammatory properties. The compound could be evaluated for its ability to reduce inflammation in various disease models, potentially contributing to the treatment of chronic inflammatory diseases .

Enzyme Inhibition

Many thiazole derivatives act as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity is dysregulated. The compound could be assessed for its ability to inhibit specific enzymes related to disease pathways, offering a targeted therapeutic approach .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTAELKHWNJEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide

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